molecular formula C23H25N5O5 B193074 Doxazosin, (R)- CAS No. 70918-17-1

Doxazosin, (R)-

Cat. No. B193074
CAS RN: 70918-17-1
M. Wt: 451.5 g/mol
InChI Key: RUZYUOTYCVRMRZ-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxazosin, ®- is a medication used to treat high blood pressure (hypertension) and symptoms of an enlarged prostate (benign prostatic hyperplasia [BPH]) . It belongs to the general class of medicines called antihypertensives . It is a quinazoline derivative that acts as a competitive alpha1-antagonist .


Synthesis Analysis

The synthesis of Doxazosin, ®- involves complex chemical reactions. A study on the separation, characterization, and quantitation of process-related substances of the anti-hypertensive drug doxazosin mesylate by reversed-phase LC with PDA and ESI-MS as detectors was conducted . The study reported that doxazosin mesylate was analyzed for monitoring the reactions involved during process development .


Molecular Structure Analysis

Doxazosin, ®- has a molecular formula of C23H25N5O5 . Its molecular weight is 451.5 g/mol . The structure of Doxazosin, ®- includes a quinazoline ring substituted by an amino group at position 4, methoxy groups at positions 6 and 7, and a piperazin-1-yl group at position 2 .


Chemical Reactions Analysis

The chemical reactions involved in the formation of Doxazosin, ®- are complex and involve multiple steps. A study on the thermal behavior of antihypertensive drug doxazosin mesilate as raw material and in the form of tablets was conducted . The study reported significant changes in nightmares and overall PTSD symptoms among the participants .

Scientific Research Applications

  • Use in Hypertension and Prostatic Hyperplasia : Doxazosin is extensively used for treating hypertension and prostatic hyperplasia. Its enantiomeric mixture has been characterized by NMR and FT-IR spectroscopy techniques, contributing to a better understanding of its pharmacological profile (I. Gonçalves et al., 2017).

  • Effects on Prostatic Tissue : It reduces cell proliferation and increases collagen fibers in rat prostatic lobes, indicating its potential in remodeling prostatic tissue and treating BPH (L. Justulin et al., 2008).

  • Impact on Leydig Cells in Rats : Orally applied Doxazosin disturbed testosterone homeostasis and changed the transcriptional profile of steroidogenic machinery in Leydig cells of adult rats, offering insights into its effects on male reproductive health (N. Stojkov et al., 2013).

  • Influence on Arterial Stiffness and Vasodilation : Doxazosin has been observed to reduce arterial stiffness and improve arterial vasodilation in patients with hypertension, highlighting its cardiovascular benefits (A. Wykrętowicz et al., 2007).

  • Metabolic Syndrome Therapy : It shows promise in reducing metabolic syndrome indices, suggesting its role beyond BPH and hypertension treatment (A. Nowak et al., 2021).

  • Photolytic and Photocatalytic Degradation : Research on its degradation in aqueous solutions has implications for environmental and ecotoxicological assessments (I. T. Bujak et al., 2020).

  • Efficacy in Treating BPH : Clinical studies affirm its efficacy and safety in treating BPH, especially in dosages ranging from 1-16 mg (R. Janknegt & C. Chapple, 1993).

  • Long-term Efficacy in BPH and Hypertension : It has shown success in long-term treatment of concurrent BPH and hypertension (A. Fawzy et al., 1999).

  • Pharmacodynamic and Pharmacokinetic Assessment : Initial studies assessed its effects on blood pressure and heart rate, confirming its selective alpha-adrenoceptor antagonism (H. Elliott et al., 1982).

  • Enantioselective Metabolic Profile : A study elucidated the enantioselective metabolic characteristics of Doxazosin, identifying 34 metabolites in rats and analyzing their kinetic parameters (D. Kong et al., 2022).

  • Apoptotic Effects in Breast Cancer Cells : Doxazosin has been shown to inhibit proliferation and induce apoptosis in breast cancer cells by inhibiting EGFR and NF-kappaB signalling pathways (H. Hui et al., 2008).

  • Prostate Cancer Cell Line Apoptosis : Doxazosin induces apoptosis in LNCaP prostate cancer cell line through DNA binding and DNA-dependent protein kinase down-regulation, suggesting a novel mechanism of action in cancer therapy (J. M. Arencibia et al., 2005).

  • Effects on Blood Pressure and Renin-Angiotensin-Aldosterone : A study on the effects of Doxazosin on blood pressure, renin-angiotensin-aldosterone, and urinary kallikrein suggested its efficacy and safety as an antihypertensive agent (M. Oliveros-Palacios et al., 1991).

  • Osteoblastic Stem Cell Differentiation : Doxazosin has been found to increase osteogenic differentiation of human mesenchymal stem cells, indicating a potential role in bone metabolism (Yoon Jung Choi et al., 2011).

Future Directions

Doxazosin has potential for future research and development. A study suggested that doxazosin may be of value for some individuals with PTSD but problematic for others . The study recommended that alternative formulations of doxazosin, such as the immediate-release formulation, should be studied . Future research should examine moderators of treatment tolerability and treatment effects to best identify those who will or will not benefit from doxazosin .

properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZYUOTYCVRMRZ-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4COC5=CC=CC=C5O4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxazosin, (R)-

CAS RN

70918-17-1
Record name Doxazosin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOXAZOSIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6HQ441M9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-Amino-2-chloro-6,7-bismethoxyquinazoline (III) (3.2 grams, 13.35 mmole), Compound 4 from Example 2 (3.4 grains, 13.75 mmole) and n-butanol (72 ml) were subjected to a 50 ml round-bottom flask and heated under refluxing for 3.5 hours under a nitrogen atmosphere. Cooling to 75° C., the solid products were filtered and collected, dried in an oven to obtain 5.25 grams of Doxazosin hydrochloride (10.76 mmole, Yield: 81%). The Doxazosin hydrochloride was added to a 1N NaOH solution and heated for dissolution. After cooling, the solution was extracted with 150 ml of dichloromethane twice. The organic layer was filtered and dried with anhydrous sulfate, and concentrated to obtain 4.61 grams of white Doxazosin solid: 1H NMR (CDCl3) δ 3.63-4.09 (m, 8 H), 3.91 (s, 3H), 3.96 (s, 3H), 4.35 (dd, J=11.9, 7.9 Hz, 1H), 4.52 (dd, J=11.9, 2.4 Hz, 1H), 4.88 (dd, J=7.9, 2.4 Hz, 1H), 6.85-6.95 (m, 5H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-amino-2-chloro-6,7-dimethoxyquinazoline (3.2 g, 13.35 mmol) and compound 1 (3.4 g, 13.75 mmol) prepared from Example 3 were dissolved in 72 mL of n-butanol. The mixture was refluxed under nitrogen for 3.5 hours. After cooling to 75° C., the solid product was obtained by filtration and dried to afford 5.25 g of hydrochloride salt of Doxazosin (10.76 mmol, 81% yield). 1 N NaOH solution was added to the salt. The mixture was heated to help the salt dissolved. After cooling, the mixture was extracted with 150 mL of dichloromethane twice. The organic layer was dried with anhydrous sodium sulfate and concentrated to afford 4.61 g of Doxazosin.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a reaction vessel, 0.25 mol (45.0 g) of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, tetrahydrofuran (328 ml) and 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (0.22 mol; 63.58 g) were charged and contents were stirred at 20-25° C. for 5-10 min. To the resulting mixture dicyclohexylcarbodiimide (0.26 mol; 54.0 g) was added and stirring continued at 20-25° C. for 1.5 hr. To the resulting reaction mass charcoal was added and contents were stirred at 26-28° C. for 45 min. The contents were filtered through celite and washed with tetrahydrofuran. The solvent was distilled out at 35° C. under reduced pressure to obtain solid residue. Acetone (1000 ml) was added to the solid and contents were refluxed for 2 hr. On cooling to 25-28° C., the slurry was filtered, washed with acetone and dried at 60° C. under reduced pressure to obtain 93 g of doxazosin base (HPLC purity −99.0%).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
63.58 g
Type
reactant
Reaction Step One
Quantity
328 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxazosin, (R)-
Reactant of Route 2
Reactant of Route 2
Doxazosin, (R)-
Reactant of Route 3
Reactant of Route 3
Doxazosin, (R)-
Reactant of Route 4
Reactant of Route 4
Doxazosin, (R)-
Reactant of Route 5
Reactant of Route 5
Doxazosin, (R)-
Reactant of Route 6
Reactant of Route 6
Doxazosin, (R)-

Citations

For This Compound
47
Citations
H Tian, L Ren, D HE, D Zhao - Chinese Pharmacological …, 1987 - pesquisa.bvsalud.org
Aim To study effects of intraduodenal administration of S-doxazosin, R-doxazosin and rac-doxazosin on the carotid blood pressure and urinary bladder function in anesthetized rats. …
Number of citations: 4 pesquisa.bvsalud.org
A Hatano, R Tang, PD Walden, H Lepor - European journal of …, 1996 - Elsevier
The α-adrenoceptor antagonist properties of doxazosin and its enantiomers were characterized using human prostate tissue and cell membranes isolated from rat-1 fibroblast …
Number of citations: 33 www.sciencedirect.com
HG Lu, LF Liu, LM Ren, QH Zhao, LH Duan… - Yao xue xue bao …, 2007 - europepmc.org
Doxazosin, a high selective alpha1-adrenoceptor antagonist, is considered as the first-line therapy for the patients with benign prostatic hyperplasia (BPH) and also produce several …
Number of citations: 7 europepmc.org
S MA, L REN, D Zhao, Z ZHU, M Wang… - Acta pharmacologica …, 2006 - Wiley Online Library
Aim: To study chiral selective effects of doxazosin enantiomers on blood pressure and urinary bladder pressure in anesthetized rats. Methods: In anesthetized rats, the carotid blood …
Number of citations: 21 onlinelibrary.wiley.com
T Wolak, R Toledano, V Novack, A Sharon… - Journal of …, 2014 - journals.lww.com
Objective: The aim of the current study was to evaluate the effect of α blockers on the cardiac outcomes of hypertensive patients who underwent myocardial perfusion imaging (MPI). …
Number of citations: 19 journals.lww.com
H LU, D Zhao, L Ren - Chinese Pharmacological Bulletin, 1986 - pesquisa.bvsalud.org
0.05). Phenylephrine induced contractile responses in a concentration-dependent manner in the dorsal detrusor strips, but not in the ventral detrusor strips. S-doxazosin, R-doxazosin …
Number of citations: 4 pesquisa.bvsalud.org
JA Rodríguez-Feo, J Fortes, E Aceituno… - Journal of …, 2000 - journals.lww.com
Background Increased apoptosis has recently been reported in the heart of spontaneously hypertensive rats (SHRs). Objective To investigate the molecular basis of apoptosis in the left …
Number of citations: 38 journals.lww.com
EV Gonzaga, SS Vieira, JLJ Vilaca… - Crystal Growth & …, 2019 - ACS Publications
… That means their crystals contain an equimolecular mixture of the doxazosin R and S enantiomers (Figure S2, Supporting Information). Figure 2 shows the overlay of the DB backbone …
Number of citations: 5 pubs.acs.org
I Os, HP Stokke… - Journal of …, 1999 - journals.lww.com
The α 1-blocker doxazosin is a well-established therapy for hypertension and benign prostatic hyperplasia; however, in its standard form, a multiple-step titration regimen is usually …
Number of citations: 46 journals.lww.com
Y Matsui, K Eguchi, S Shibasaki, J Ishikawa… - Journal of …, 2008 - journals.lww.com
Objectives Doxazosin is reported to increase the incidence of congestive heart failure. The benefits of doxazosin, for controlling morning blood pressure as well as its effect on the left …
Number of citations: 27 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.